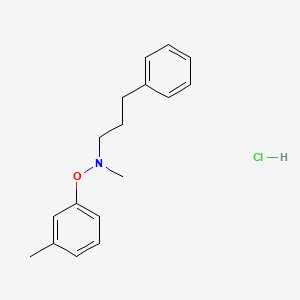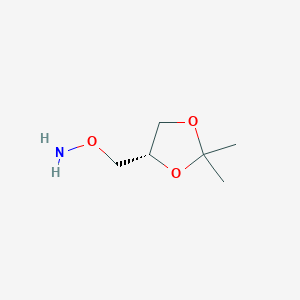
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II), or Cp*Ru(PPh3)2, is a complex compound composed of a cyclopentadienyl ligand and two triphenylphosphine ligands that are coordinated to a ruthenium atom. Cp*Ru(PPh3)2 is used as a catalyst in a variety of organic reactions, and has been studied extensively in recent years as a result of its unique properties. This compound has a wide range of applications in the fields of organic synthesis, materials science, and biochemistry.
Applications De Recherche Scientifique
Catalyst for Transfer Hydrogenation
This compound is used as an efficient transfer hydrogenation catalyst . Transfer hydrogenation is a type of chemical reaction where hydrogen is transferred from one molecule to another. This process is crucial in various chemical industries, including the production of pharmaceuticals and fine chemicals.
Formation of Indoles, Isoquinolines, and Quinolines
It is used in the formation of indoles, isoquinolines, and quinolines . These are heterocyclic aromatic compounds that are widely used in the pharmaceutical industry. For example, indoles are present in many important drugs, including some anti-inflammatory medications and serotonin receptor agonists.
Catalyst for Cycloaddition of Azides with Acetylenes
This compound is employed as a catalyst in the cycloaddition of azides with acetylenes, giving exclusively the 1,5-disubstitutedtriazoles . This is in contrast to the 1,4-regiochemistry commonly observed with copper catalysis. This “click cycloaddition” is a powerful tool in synthetic chemistry, particularly in the field of drug discovery.
Use of Internal Acetylenes
Ruthenium catalysis also enables the use of internal acetylenes in "click cycloadditions" . This expands the scope of potential substrates that can be used in these reactions, providing greater flexibility and diversity in the synthesis of complex molecules.
Isomerisation of Allylic Alcohols
In the presence of NH4PF6, it catalyzes the isomerisation of allylic alcohols to the corresponding saturated carbonyls . This reaction is useful in organic synthesis, particularly in the preparation of saturated carbonyl compounds from readily available allylic alcohols.
Displacement Reactions
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) undergoes a variety of reactions often by involving substitution of the chloride . For example, with phenylacetylene it gives the phenyl vinylidene complex, and displacement of one PPh3 by carbon monoxide affords a chiral compound .
Propriétés
InChI |
InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-5H;1H;/q;;;;+1/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYGUQQDGRTJMA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35ClP2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) | |
CAS RN |
32993-05-8 |
Source


|
| Record name | Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)


